molecular formula C13H16N2O B1273561 1-Pentyl-1H-benzimidazole-2-carbaldehyde CAS No. 610275-04-2

1-Pentyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1273561
CAS No.: 610275-04-2
M. Wt: 216.28 g/mol
InChI Key: FYSQNAYENYYYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C13H16N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzimidazole core substituted with a pentyl group and an aldehyde functional group at the 2-position.

Preparation Methods

The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde typically involves the reaction of 1H-benzimidazole with pentyl bromide under basic conditions to introduce the pentyl group. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reactions .

Chemical Reactions Analysis

1-Pentyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Pentyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.

    Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: This compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They may also interfere with microbial cell wall synthesis or viral replication .

Comparison with Similar Compounds

1-Pentyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-pentylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQNAYENYYYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394082
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610275-04-2
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.